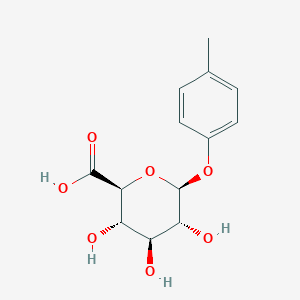

p-Cresol glucuronide

Descripción general

Descripción

El p-cresol glucurónido es un metabolito del p-cresol, una toxina urémica formada por la fermentación bacteriana de proteínas en el intestino grueso. Es un conjugado glucurónido del p-cresol, que se produce por el metabolismo de los aminoácidos tirosina y fenilalanina por parte de los microbios intestinales. Este compuesto es conocido por su papel en varios procesos fisiológicos y patológicos, incluido su impacto en la barrera hematoencefálica y su posible actividad biológica .

Aplicaciones Científicas De Investigación

El p-cresol glucurónido tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El p-cresol glucurónido ejerce sus efectos interactuando con varios objetivos moleculares y vías. Se ha demostrado que actúa como antagonista en el receptor principal de lipopolisacárido TLR4, previniendo así los efectos de permeabilización de la endotoxina . Esta interacción destaca su papel en la modulación del eje intestino-cerebro e influye en la permeabilidad de la barrera hematoencefálica .

Compuestos Similares:

Sulfato de p-cresilo: Otro metabolito principal del p-cresol, conocido por su papel en la promoción de la resistencia a la insulina y su acumulación en pacientes con enfermedad renal crónica.

Fenilacetil-L-glutamina: Un metabolito asociado con el metabolismo de la microbiota intestinal y las toxinas urémicas.

Singularidad: El p-cresol glucurónido es único en su capacidad para modular la integridad de la barrera hematoencefálica y su posible actividad biológica, lo que lo distingue de otros compuestos similares como el sulfato de p-cresilo .

Análisis Bioquímico

Biochemical Properties

p-Cresol glucuronide is formed from the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes . The enzymes involved in this process include the UDP-glucuronosyltransferase (UGT) isoform UGT1A6 and UGT1A9 .

Cellular Effects

This compound has been shown to promote blood-brain barrier integrity in vivo . In vitro studies have shown that this compound exerts various forms of cellular toxicity . It has been found to impair endothelial progenitor cell proliferation and affect cell migration .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with the cerebral vasculature and the brain . It has been suggested that this compound acts as an antagonist at the principal lipopolysaccharide receptor TLR4 .

Temporal Effects in Laboratory Settings

It has been observed that treatment of cells with this compound had no notable effects until co-administered with bacterial lipopolysaccharide .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It has been observed that mice exposed to this compound showed reduced blood-brain barrier permeability .

Metabolic Pathways

This compound is involved in the metabolic pathway that starts with the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to this compound by host enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the action of transport proteins. It is recovered in the circulation mainly conjugated to albumin, but also in its free forms that are excreted in the urine .

Subcellular Localization

Given its role in promoting blood-brain barrier integrity, it can be inferred that it may have a significant presence in the cerebral vasculature .

Métodos De Preparación

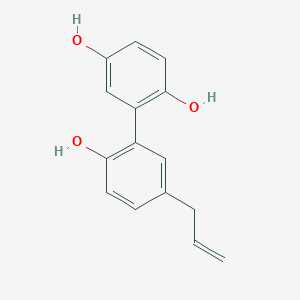

Rutas sintéticas y condiciones de reacción: La síntesis del p-cresol glucurónido implica la reacción del p-cresol con 1,2,3,4-tetra-O-acetil-beta-D-glucuronato en presencia de trimetilsililtrifluorometanosulfonato como catalizador. Esta reacción se produce en diclorometano y da como resultado la formación del conjugado glucurónido como un único beta-anómero .

Métodos de producción industrial: la síntesis generalmente implica procesos de glucuronidación enzimática utilizando enzimas UDP-glucuronosiltransferasa humanas, que son responsables de la conjugación del p-cresol para formar p-cresol glucurónido .

Análisis De Reacciones Químicas

Tipos de reacciones: El p-cresol glucurónido se somete principalmente a reacciones de glucuronidación. Se forma por la conjugación del p-cresol con ácido glucurónico, catalizada por enzimas UDP-glucuronosiltransferasa .

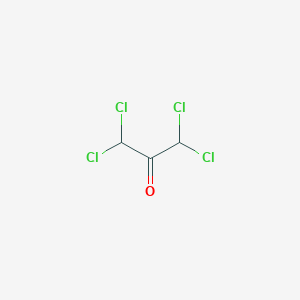

Reactivos y condiciones comunes:

Reactivos: p-Cresol, 1,2,3,4-tetra-O-acetil-beta-D-glucuronato, trimetilsililtrifluorometanosulfonato.

Condiciones: La reacción generalmente se lleva a cabo en diclorometano a temperatura ambiente.

Productos principales: El producto principal de la reacción es el p-cresol glucurónido, que es un beta-anómero del conjugado glucurónido .

Comparación Con Compuestos Similares

p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.

Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.

Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

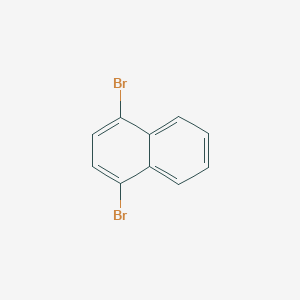

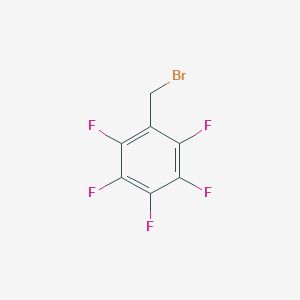

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

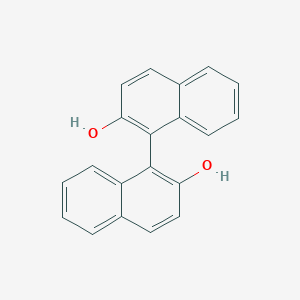

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)